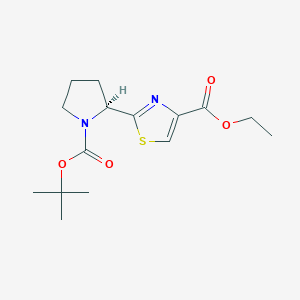

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

説明

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolidine ring, and an ester functional group. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Protection of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the one have shown efficacy in targeting specific proteins involved in cancer cell survival, such as HSET (KIFC1) . In vitro studies indicate that modifications to the thiazole structure can significantly alter potency against cancer cells .

-

Antimicrobial Properties :

- Research has demonstrated that thiazole derivatives exhibit antibacterial activity by inhibiting bacterial topoisomerases, essential enzymes for DNA replication and repair . The compound's structure allows it to interact effectively with these targets, providing a pathway for developing new antibiotics.

-

P-glycoprotein Modulation :

- The compound's potential as a P-glycoprotein modulator has been explored. P-glycoprotein is a significant factor in drug resistance, particularly in cancer therapy. Compounds derived from similar thiazole frameworks have shown promise in reversing drug resistance by enhancing the intracellular concentration of chemotherapeutic agents .

Synthesis and Modification

The synthesis of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The process typically includes:

- Formation of the Thiazole Ring : Utilizing precursors that can undergo cyclization to form the thiazole structure.

- Boc Protection : The introduction of the Boc group is crucial for protecting amine functionalities during subsequent reactions.

- Esterification : Converting the carboxylic acid moiety into an ethyl ester improves solubility and bioavailability.

Case Studies

- Inhibition of HSET in Cancer Cells :

-

Reversal of Drug Resistance :

- Another investigation highlighted the effectiveness of thiazole-based compounds in overcoming resistance mechanisms in drug-resistant cancer cell lines . The study found that specific structural modifications could enhance the interaction with P-glycoprotein, leading to improved therapeutic outcomes.

作用機序

The mechanism of action of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

類似化合物との比較

Similar Compounds

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid: Lacks the ester group, existing as a free carboxylic acid.

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxamide: Contains an amide group instead of an ester.

Uniqueness

The uniqueness of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmaceutical research.

生物活性

The compound 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₄S

- Molecular Weight : 317.38 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by disrupting mitotic processes.

A notable study indicated that thiazole derivatives can inhibit the HSET (KIFC1) protein, which is crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of multipolar spindles, resulting in cell death due to aberrant mitosis .

| Compound Name | IC50 (μM) | Target Protein | Effect |

|---|---|---|---|

| Thiazole Derivative A | 0.5 | HSET | Induces multipolarity |

| Thiazole Derivative B | 0.3 | Eg5 | High selectivity |

P-glycoprotein Modulation

Thiazoles are also known for their role as P-glycoprotein (P-gp) modulators. A study demonstrated that certain thiazole compounds could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines by inhibiting P-gp activity . This suggests a potential application in overcoming drug resistance in cancer therapy.

Case Study 1: Antitumor Activity

In vitro studies on a series of thiazole derivatives demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited an IC50 value of approximately 1 μM against breast cancer cells, indicating potent cytotoxicity.

Case Study 2: P-gp Interaction

Another investigation assessed the interaction of thiazole derivatives with P-glycoprotein using ATPase assays. The results showed that these compounds significantly stimulated ATPase activity, suggesting they act as substrates for P-gp and may reverse drug resistance .

The synthesis of this compound typically involves the coupling of thiazole carboxylic acid with an appropriate amine under standard peptide coupling conditions. The mechanism involves nucleophilic attack on the carbonyl carbon, leading to the formation of the desired ester.

特性

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。